molecular formula C6H14N2OS B2490888 1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide CAS No. 2091270-15-2

1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide

Cat. No.: B2490888
CAS No.: 2091270-15-2
M. Wt: 162.25
InChI Key: CPKZERBFORVOKF-UHFFFAOYSA-N
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Description

1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide is a chemical compound with a unique structure that includes both imino and methylamino functional groups attached to a tetrahydrothiopyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The imino and methylamino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Utilized in catalysis and material science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide involves its interaction with specific molecular targets and pathways. The imino and methylamino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. Detailed studies on its mechanism of action are still ongoing.

Comparison with Similar Compounds

Similar Compounds

  • 1-Imino-4-(amino)tetrahydro-2H-thiopyran 1-oxide
  • 1-Imino-4-(ethylamino)tetrahydro-2H-thiopyran 1-oxide
  • 1-Imino-4-(propylamino)tetrahydro-2H-thiopyran 1-oxide

Uniqueness

1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide is unique due to the presence of both imino and methylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from its analogs.

Biological Activity

1-Imino-4-(methylamino)tetrahydro-2H-thiopyran 1-oxide (CAS No. 2091270-15-2) is a chemical compound with potential biological activities that are still under investigation. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H14N2OS, with a molecular weight of 162.25 g/mol. The compound features a six-membered thiopyran ring containing nitrogen and sulfur atoms, which contributes to its unique biological properties.

Structural Formula

The structural representation of the compound can be summarized as follows:

SMILES CNC1CCS(=N)(=O)CC1\text{SMILES }CNC1CCS(=N)(=O)CC1

Biological Activities and Therapeutic Potential

While comprehensive data on the biological activity of this compound is scarce, several studies involving related thiopyran compounds indicate potential therapeutic applications:

  • Antimicrobial Activity : Compounds within the thiopyran family have demonstrated significant antimicrobial effects against respiratory tract pathogens such as Haemophilus influenzae and Moraxella catarrhalis . This suggests that this compound may possess similar properties.
  • Anti-Kinetoplastidal Properties : Research on related tetrahydrothiopyran derivatives has shown promise in treating kinetoplastid infections, including those caused by Trypanosoma brucei and Leishmania species . These findings highlight the potential for developing new treatments for parasitic diseases.

Study 1: Antimicrobial Evaluation

A study involving various tetrahydrothiopyran derivatives evaluated their antimicrobial properties against a range of bacteria. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics . Although direct data on this compound is not yet available, its structural similarities suggest it may also show significant antimicrobial activity.

Study 2: Synthesis and Biological Testing

In another study focused on the synthesis of thiopyran derivatives, researchers developed novel compounds that were tested for their efficacy against T. cruzi. The results demonstrated that modifications to the thiopyran structure could enhance biological activity while reducing toxicity . This highlights the importance of structural optimization in developing effective therapeutics based on this scaffold.

Properties

IUPAC Name

1-imino-N-methyl-1-oxothian-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2OS/c1-8-6-2-4-10(7,9)5-3-6/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKZERBFORVOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCS(=N)(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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